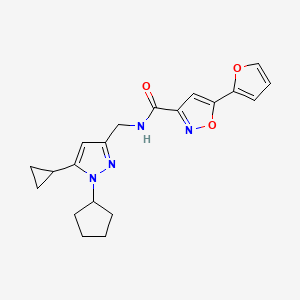
1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, also known as BPCP, is a synthetic molecule with a wide range of applications in scientific research. It is a heterocyclic compound that contains both a benzyl and a pyridine ring, and has been used extensively in the preparation of pharmaceuticals, polymers, and other compounds. BPCP is a versatile molecule and has been used in many different areas of research, including medicinal chemistry, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Approaches
The synthesis of pyrido[1,2-a]benzimidazoles, including compounds similar to 1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole, involves innovative methodologies that focus on improving yield and efficiency. For instance, direct copper-catalyzed amination has been utilized for synthesizing pyrido[1,2-a]benzimidazoles, highlighting the importance of acid additives in the synthesis process for enhanced solubility and potential DNA intercalation (Masters et al., 2011). Additionally, novel multicomponent reactions have been developed for the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility and efficiency of these synthetic routes (Yan et al., 2009).
Chemical Properties
Benzimidazole derivatives exhibit fascinating variability in their chemistry and properties, including spectroscopic properties, magnetic properties, and biological and electrochemical activity. These properties make them suitable for various scientific applications, including as potential fluorescent probes for DNA detection (Boča et al., 2011; Perin et al., 2011).
Applications in Scientific Research
Catalytic Activity
Benzimidazolium salts and their palladium N-heterocyclic carbene complexes have shown promising catalytic activity in carbon-carbon bond-forming reactions. This demonstrates their potential in synthetic organic chemistry for facilitating complex synthesis processes (Akkoç et al., 2016).
Potential in Materials Science
The synthesis of benzimidazole derivatives also finds relevance in materials science, where their unique properties, such as fluorescence, can be harnessed for developing new materials with potential applications in electronics and photonics (Masters et al., 2011).
Antiviral and Antibacterial Properties
Some benzimidazole derivatives have been investigated for their antiviral and antibacterial properties, showing significant activity against various pathogens. This underscores the potential of these compounds in the development of new therapeutic agents (Gudmundsson et al., 2003; Maddila et al., 2016).
Propiedades
IUPAC Name |
1-benzyl-5-chloro-2-(6-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-15-7-8-17-16(10-15)23-19(14-6-9-18(21)22-11-14)24(17)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEUNQMGPWPUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

![ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate](/img/structure/B2894151.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2894162.png)
![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![N,N-dimethyl-3-phenyl-5-[(pyridin-3-yl)carbonyl]thiophen-2-amine](/img/structure/B2894166.png)
![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)
![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)